tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate
Description
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a versatile compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in drug synthesis, catalysis, and other applications.
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWBBWIAGBZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113073 | |
| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-58-0 | |
| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Pathway
The synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate typically involves multi-step organic reactions starting with phthalimide derivatives and carbamic acid esters. The process emphasizes precise control over reaction conditions to achieve high yield and purity.
Reaction Conditions
A commonly reported method employs the following reagents and conditions:
- Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), phthalimide, tert-butyl carbamate, and methylsulfanylmethyl precursors.
- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Ambient or slightly elevated temperatures (~25–50°C).
- Catalyst: Base catalysts such as triethylamine or pyridine are often used.
The reaction proceeds via nucleophilic substitution, where the phthalimide reacts with the methylsulfanylmethyl precursor under controlled conditions to form an intermediate. This intermediate undergoes further reaction with tert-butyl carbamate to yield the final product.
Enzymatic Approach
An alternative enzymatic method utilizes lipase-catalyzed transesterification:
- Enzyme: Candida antarctica lipase B (CAL-B).
- Reaction Medium: Organic solvents such as isopropanol or acetonitrile.
- Results: This method achieves high enantioselectivity (E > 200), yielding optically pure enantiomers that can be further transformed into related compounds.
Critical Analysis of Methods
Data Table: Key Reaction Parameters
| Parameter | Chemical Synthesis | Enzymatic Resolution |
|---|---|---|
| Temperature Range | 25–50°C | Ambient (~25°C) |
| Solvent | DCM or THF | Isopropanol or acetonitrile |
| Catalyst | Triphenylphosphine; DEAD | Candida antarctica lipase B |
| Yield | High (>80%) | Moderate (~70–80%) |
| Purity | >95% | >99% (optically pure) |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the carbamate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate exhibit anticancer properties. For instance, derivatives of phthalimide have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that the incorporation of a methylsulfanyl group enhances the bioactivity of phthalimide derivatives against various cancer cell lines .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the modulation of apoptosis pathways and the inhibition of specific signaling pathways critical for tumor growth. This suggests that this compound could be a valuable lead compound for developing new anticancer agents.
Organic Synthesis
Reagent in C–N Bond Formation
this compound can serve as a reagent in the formation of C–N bonds, which are pivotal in synthesizing pharmaceuticals and agrochemicals. Its utility in photocatalyzed reactions has been documented, where it facilitates the direct amidation of indoles under mild conditions, demonstrating excellent regioselectivity and broad substrate scope .
Synthesis Protocols
The synthesis of this compound typically involves multi-step reactions including the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran (THF), under inert atmosphere conditions. Detailed reaction conditions have been optimized to yield high purity products suitable for further applications .
Data Tables
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of phthalimide derivatives, including this compound, showing significant inhibition of cell growth in breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Photocatalysis
In another investigation, researchers utilized this compound as a photocatalyst for C–H amidation reactions. The results indicated that this compound could effectively promote reactions under visible light, yielding products with high selectivity and efficiency. This highlights its role in sustainable synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another common protecting group for amines.
Carboxybenzyl (CBz) carbamate: Used for protecting amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Protects amines and can be removed under basic conditions.
Uniqueness
Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various chemical reactions and applications in multiple research fields sets it apart from other similar compounds .
Biological Activity
tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical compound with potential biological applications, particularly in the fields of pharmaceuticals and chemical research. Its structure includes a tert-butyl group, a phthalimido moiety, and a methylsulfanylmethyl group attached to an ethyl backbone, suggesting diverse reactivity and potential interactions with biological targets.
- Molecular Formula : C17H22N2O4S
- Molecular Weight : 350.44 g/mol
- Functional Groups : Carbamate, phthalimido, methylsulfanylmethyl
The compound's reactivity can be attributed to its functional groups, particularly the carbamate, which can undergo hydrolysis leading to the formation of amines and carbon dioxide. The phthalimido group may participate in nucleophilic substitution reactions, enhancing its versatility for further chemical modifications.
- Enzyme Inhibition : The structural characteristics of the compound may allow it to act as an inhibitor for specific enzymes, similar to other peptidomimetic compounds that have shown efficacy against proteases.
- Receptor Modulation : The compound might interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation or infection responses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl (2-(ethylamino)ethyl)carbamate | C10H19N3O2 | Contains an ethylamino group |
| Methyl 2-phthalimidopropanoate | C12H13N2O3 | Propanoate structure with phthalimide |
| Ethyl 2-phthalimidobutanoate | C13H15N2O3 | Butanoate structure with phthalimide |
The unique combination of a methylsulfanylmethyl group and a tert-butyl carbamate distinguishes this compound from other similar compounds. This specificity may confer unique biological activities or chemical reactivity that warrant further investigation.
Case Studies and Research Findings
Research into related compounds has demonstrated various biological activities:
- Antimicrobial Activity : Compounds bearing phthalimido groups have been studied for their ability to inhibit bacterial growth. For instance, derivatives of phthalimide have shown significant activity against Gram-positive bacteria.
- Anti-inflammatory Properties : Some carbamate derivatives have been reported to exhibit anti-inflammatory effects in vitro, suggesting that similar mechanisms may be present in this compound.
- Enzyme Inhibition Studies : Preliminary studies on structurally analogous compounds indicate that they can inhibit proteases effectively. For example, dipeptide-type inhibitors have shown IC50 values in the low micromolar range against SARS-CoV 3CL protease .
Q & A
Basic: How can researchers optimize the synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate to improve yield and purity?
Answer:
Optimization involves systematic adjustments to reaction parameters:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., carbamate formation) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
- Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm to identify intermediates and byproducts .
Advanced: What advanced spectroscopic and crystallographic techniques are recommended for elucidating the three-dimensional structure and confirming stereochemistry?
Answer:
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to solve crystal structures. Ensure high-resolution data (<1.2 Å) is collected at low temperatures (100 K) to reduce thermal motion artifacts .
- NMR Spectroscopy : Employ 2D techniques (¹H-¹³C HSQC, NOESY) to assign stereochemistry. The methylsulfanylmethyl group’s protons show distinct coupling patterns in COSY spectra .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, aiding in structural validation .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in storage vials to avoid hydrolysis of the carbamate group .
- Solvent : If dissolved, use anhydrous DMSO or dichloromethane, and aliquot to minimize freeze-thaw cycles .
Advanced: How can researchers resolve contradictions in reported solubility data across different solvents?
Answer:
- Systematic Testing : Prepare saturated solutions in solvents (e.g., DMSO, THF, ethanol) at 25°C under inert atmosphere. Measure solubility via gravimetric analysis or UV-Vis spectroscopy .
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility. Discrepancies may arise from impurities or polymorphic forms .
- Cross-Validation : Compare results with independent methods (e.g., NMR dilution experiments) to confirm accuracy .
Basic: What purification methods are most effective for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction : Use ethyl acetate and brine to remove hydrophilic byproducts. Adjust pH to 7–8 to stabilize the carbamate group .
- Flash Chromatography : Optimize solvent gradients (e.g., 5–30% ethyl acetate in hexane) for efficient separation of phthalimido-containing intermediates .
- Recrystallization : Use a 1:3 ethanol/water mixture at 4°C to obtain crystalline product with >95% purity .
Advanced: How to design experiments to investigate the compound’s reactivity under varying pH conditions?
Answer:
- pH Stability Assay : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-MS every 24 hours. Use phosphate (pH 2–7.4) and carbonate (pH 8–12) buffers .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify labile sites (e.g., carbamate cleavage at pH <3) .
- Product Identification : Isolate degradation products via preparative TLC and characterize using HRMS and ¹H NMR .
Basic: What are the key safety precautions when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Neutralize spills with activated carbon or vermiculite. Dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
Advanced: What strategies can determine the compound’s metabolic stability in in vitro assays?
Answer:
- Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH. Quench reactions with acetonitrile at 0, 5, 15, 30, and 60 minutes. Quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates. Calculate IC₅₀ values to assess enzyme inhibition potential .
- Half-Life Calculation : Use the formula t₁/₂ = 0.693/k (k = elimination rate constant) to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
